molecular formula C22H27N5O2S B12012464 4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624724-43-2

4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Cat. No.: B12012464
CAS No.: 624724-43-2
M. Wt: 425.5 g/mol
InChI Key: PVKFYGAYKQBFDD-XQNSMLJCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the condensation of 4-(Pentyloxy)benzaldehyde with [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 60-80°C. The reaction mixture is then refluxed for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfanyl and triazolyl groups in the molecule play a crucial role in its biological activity, potentially interacting with thiol groups in proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both pentyloxy and ethoxyphenyl groups, along with the sulfanyl and triazolyl moieties, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

624724-43-2

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-pentoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H27N5O2S/c1-3-5-6-15-29-20-11-7-17(8-12-20)16-23-26-27-21(24-25-22(27)30)18-9-13-19(14-10-18)28-4-2/h7-14,16,26H,3-6,15H2,1-2H3,(H,25,30)/b23-16+

InChI Key

PVKFYGAYKQBFDD-XQNSMLJCSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/NN2C(=NNC2=S)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNN2C(=NNC2=S)C3=CC=C(C=C3)OCC

Origin of Product

United States

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